molecular formula C7H12O4 B12428712 4-(2-methoxyethoxy)but-2-enoic acid

4-(2-methoxyethoxy)but-2-enoic acid

Cat. No.: B12428712
M. Wt: 160.17 g/mol
InChI Key: LSVMUVOLQCXHMU-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)but-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a 2-methoxyethoxy substituent at the C4 position of the but-2-enoic acid backbone. Its structure features a conjugated double bond (E-configuration) and a polar ether side chain, which influences its physicochemical properties and reactivity. The compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research .

Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

4-(2-methoxyethoxy)but-2-enoic acid

InChI

InChI=1S/C7H12O4/c1-10-5-6-11-4-2-3-7(8)9/h2-3H,4-6H2,1H3,(H,8,9)

InChI Key

LSVMUVOLQCXHMU-UHFFFAOYSA-N

Canonical SMILES

COCCOCC=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxyethoxy)but-2-enoic acid typically involves the reaction of 2-butenoic acid with 2-methoxyethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyethoxy)but-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as alcohols, aldehydes, and substituted esters .

Scientific Research Applications

4-(2-Methoxyethoxy)but-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-methoxyethoxy)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(2-methoxyethoxy)but-2-enoic acid with analogs differing in substituents, physical properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Physical State Key Properties
This compound 2-Methoxyethoxy C₇H₁₀O₅ (estimated) ~174.15 Not reported Enhanced polarity due to ether chain; potential for hydrogen bonding .
(2E)-4-Methoxybut-2-enoic acid Methoxy C₅H₈O₃ 116.12 Not reported Lower solubility in polar solvents compared to methoxyethoxy analog .
(E)-4-Phenylbut-2-enoic acid Phenyl C₁₀H₁₀O₂ 162.19 Not reported Hydrophobic; applications in polymer chemistry .
4-(Hept-2-yn-1-yloxy)but-2-enoic acid Hept-2-yn-1-yloxy C₁₁H₁₄O₃ 194.23 Yellow oil Alkyne side chain enables click chemistry; used in Rh-catalyzed annulations .
(E)-4-Hydroxybut-2-enoic acid Hydroxy C₄H₆O₃ 102.09 Not reported High reactivity due to hydroxyl group; prone to esterification .
Structural and Functional Analysis

Substituent Effects on Polarity: The 2-methoxyethoxy group in this compound introduces two ether oxygen atoms, enhancing polarity and hydrogen-bonding capacity compared to the simpler methoxy group in (2E)-4-methoxybut-2-enoic acid. This increases solubility in polar aprotic solvents like DMSO or acetonitrile . In contrast, 4-phenylbut-2-enoic acid exhibits hydrophobic behavior due to its aromatic substituent, making it suitable for hydrophobic interactions in materials science .

Reactivity in Organic Synthesis :

  • The α,β-unsaturated carboxylic acid moiety enables Michael addition and Diels-Alder reactions across all analogs. However, the hept-2-yn-1-yloxy derivative (1g in ) is uniquely reactive in Rh(III)-catalyzed annulations due to its alkyne functionality .
  • The hydroxy analog () is prone to oxidation and esterification, limiting its stability but offering versatility in derivatization.

Biological Activity: While this compound lacks reported bioactivity, analogs like 4-oxo-4-((2-oxo-1-phenyl-2-(piperazin-1-yl)ethyl)amino)but-2-enoic acid () exhibit anticonvulsant and antinociceptive properties, highlighting the role of bulky substituents in drug design .

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